Methyl 3-{[(5-chloro-2-methoxyphenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate
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Overview
Description
METHYL 3-(5-CHLORO-2-METHOXYBENZAMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE is a synthetic organic compound that belongs to the class of benzoate derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-(5-CHLORO-2-METHOXYBENZAMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: of a suitable benzene derivative to introduce a nitro group.
Reduction: of the nitro group to an amine.
Acylation: of the amine to form an amide.
Substitution: reactions to introduce the piperazine and methoxy groups.
Esterification: to form the final benzoate ester.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-(5-CHLORO-2-METHOXYBENZAMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breaking of ester bonds to form carboxylic acids and alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenating agents like thionyl chloride (SOCl₂), nucleophiles like sodium methoxide (NaOCH₃).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, hydrolysis of the ester bond would yield the corresponding carboxylic acid and methanol.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent for treating diseases.
Industry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of METHYL 3-(5-CHLORO-2-METHOXYBENZAMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins to exert its effects. The molecular pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of gene expression.
Comparison with Similar Compounds
Similar Compounds
METHYL 3-(5-CHLORO-2-METHOXYBENZAMIDO)-4-(4-METHYLPIPERAZIN-1-YL)BENZOATE: Similar structure with a methyl group instead of an ethyl group on the piperazine ring.
METHYL 3-(5-CHLORO-2-METHOXYBENZAMIDO)-4-(4-PROPYLPIPERAZIN-1-YL)BENZOATE: Similar structure with a propyl group instead of an ethyl group on the piperazine ring.
Uniqueness
The uniqueness of METHYL 3-(5-CHLORO-2-METHOXYBENZAMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE lies in its specific combination of functional groups, which can confer unique biological activity and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C22H26ClN3O4 |
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Molecular Weight |
431.9 g/mol |
IUPAC Name |
methyl 3-[(5-chloro-2-methoxybenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate |
InChI |
InChI=1S/C22H26ClN3O4/c1-4-25-9-11-26(12-10-25)19-7-5-15(22(28)30-3)13-18(19)24-21(27)17-14-16(23)6-8-20(17)29-2/h5-8,13-14H,4,9-12H2,1-3H3,(H,24,27) |
InChI Key |
TYEFNPSUKULDQA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=C(C=CC(=C3)Cl)OC |
Origin of Product |
United States |
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